molecular formula C22H23N5O2 B2846986 1-benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 503864-24-2

1-benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2846986
CAS RN: 503864-24-2
M. Wt: 389.459
InChI Key: XWZYMCHAVSUEEH-UHFFFAOYSA-N
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Description

1-benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It has been widely used in scientific research for its potential therapeutic effects on various diseases, including Parkinson's disease, Huntington's disease, and cancer.

Scientific Research Applications

Psychotropic Potential

A study by Chłoń-Rzepa et al. (2013) introduced a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, revealing their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating psychotropic activity. These compounds demonstrated antidepressant-like effects and anxiolytic-like activity in in vivo models, highlighting their potential in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).

Synthesis and Structural Insights

Hesek and Rybár (1994) synthesized new thiadiazepino-purine ring systems from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, providing a foundation for exploring the structural variations and synthetic pathways of purine derivatives, which may influence their biological activities and applications (Hesek & Rybár, 1994).

Catalytic Applications

Yazdani-Elah-Abadi et al. (2017) demonstrated the use of theophylline, a purine derivative, as a green catalyst for the synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives. This showcases the potential of purine derivatives in facilitating environmentally friendly synthesis processes (Yazdani-Elah-Abadi et al., 2017).

Antiviral Activity

Kelley et al. (1989) synthesized a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, testing them for antirhinovirus activity. This research underscores the potential antiviral properties of purine derivatives, which could be significant in the development of new antiviral drugs (Kelley et al., 1989).

properties

IUPAC Name

1-benzyl-3,7-dimethyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-25-18-19(24-21(25)23-14-13-16-9-5-3-6-10-16)26(2)22(29)27(20(18)28)15-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZYMCHAVSUEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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